molecular formula C9H8N2O4 B2606777 7-硝基-3,4-二氢-1,4-苯并恶二嗪-5(2H)-酮 CAS No. 21228-43-3

7-硝基-3,4-二氢-1,4-苯并恶二嗪-5(2H)-酮

货号 B2606777
CAS 编号: 21228-43-3
分子量: 208.173
InChI 键: QKXGFMXLKHZJOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (7-NBDO) is a synthetic chemical compound that belongs to the family of benzoxazepines. 7-NBDO has a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. It is a colorless, crystalline solid that is highly soluble in water and alcohol. 7-NBDO has been used in many studies due to its ability to bind to a variety of proteins, receptors, and enzymes, allowing for a better understanding of their structure and function.

科学研究应用

合成和衍生物形成

  • 7-硝基-3,4-二氢-1,4-苯并恶二嗪-5(2H)-酮被用作合成各种药理活性化合物的中间体。例如,它已被用于合成抗焦虑剂,特别是作为合成具有强抗戊四唑活性5-芳基-1,5-二氢-2H-1,4-苯并二氮杂卓的关键中间体 (Ogata, Matsumoto, & Hirose, 1977).
  • 它还促进了合成4,5-二氢-1,4-苯并噻二嗪-3(2H)-酮衍生物的新方法的开发,突出了它在创建新型化学结构中的效用 (Volovnenko et al., 2011).

化学转化和表征

  • 像2,3,4,5-四氢-1H-3-苯并氮杂卓这样的衍生物的硝化作用产生7-硝基衍生物,它可以经历进一步的化学转化。这说明了该化合物在复杂的化学合成过程中的作用 (Pecherer, Sunbury, & Brossi, 1971).
  • 在另一个例子中,2,4-二甲基-7-硝基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸,一种相关的化合物,经历了有趣的反应,如混合酸酐的形成和还原,导致复杂的五环结构 (Ilaš et al., 2008).

药理特性

  • 7-硝基-3,4-二氢-1,4-苯并恶二嗪-5(2H)-酮的衍生物已被研究其药理特性。例如,3-氨基-1,2-二氢-3H-1,4-苯并二氮杂卓-2-酮衍生物显示出多种作用,如抗焦虑和抗惊厥,这归因于它们与特定受体的相互作用 (Andronati et al., 2002).

创新合成技术

  • 涉及7-硝基-3,4-二氢-1,4-苯并恶二嗪-5(2H)-酮衍生物的创新合成方法已经开发出来。例如,一种使用一锅硝基-迈克尔-环化串联反应合成手性7环O-和N-杂环的新方法被开发出来,突出了该化合物在创建复杂结构中的多功能性 (Rohlmann, Daniliuc, & Mancheño, 2013).

在新药合成中的应用

  • 该化合物是苯并二氮杂卓衍生物合成的关键,苯并二氮杂卓衍生物广泛用作抗焦虑药。这突出了它在制药工业中的重要性,特别是在合成地西泮等化合物中 (Lyukshenko, Nikitin, & Morozhenko, 2019).

属性

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGFMXLKHZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (30.34 g, 190 mmol) in conc. sulfuric acid (600 ml) at 0° C. was added potassium nitrate (20.82 g, 206 mmol) portionwise. The mixture was stirred for 20 minutes at 0° C. and then for 4 h at room temperature. The mixture was poured onto ice (21) and the solids were collected by filtration. The solids were taken up in hot ethyl acetate and then cooled to yield the title compound (8.79 g, 22%), MS m/z 209 [M+H]+.
Quantity
30.34 g
Type
reactant
Reaction Step One
Quantity
20.82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。